molecular formula C7H9Cl2N B1592357 2-(Chloromethyl)-4-methylpyridine hydrochloride CAS No. 71670-71-8

2-(Chloromethyl)-4-methylpyridine hydrochloride

Cat. No.: B1592357
CAS No.: 71670-71-8
M. Wt: 178.06 g/mol
InChI Key: ZEPINNMMCXODOY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chloromethyl)-4-methylpyridine hydrochloride typically involves the chloromethylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high output .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrochloride involves its reactivity as an electrophile. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-4-methylpyridine hydrochloride

Uniqueness

2-(Chloromethyl)-4-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both the chloromethyl and methyl groups on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-(Chloromethyl)-4-methylpyridine hydrochloride (CMMPH) is a chemical compound that has garnered attention in medicinal chemistry due to its biological activity and potential applications. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClN·HCl
  • Molecular Weight : Approximately 158.6 g/mol
  • Structural Features : The compound features a pyridine ring with a chloromethyl group at the 2-position and a methyl group at the 4-position, enhancing its solubility and reactivity.

Antimicrobial Properties

Research indicates that CMMPH exhibits potential antimicrobial activity . Its derivatives have been explored for their efficacy against various pathogens, although specific mechanisms of action are still under investigation. The chloromethyl group allows for nucleophilic substitution reactions, which may contribute to its antimicrobial effects by modifying biological targets.

Anticancer Potential

Preliminary studies suggest that CMMPH may possess anticancer properties . It has been shown to interact with enzymes or receptors involved in metabolic pathways, potentially inhibiting cancer cell proliferation. However, detailed studies are required to elucidate these interactions fully.

Toxicological Studies

A significant study conducted by the National Toxicology Program evaluated the carcinogenicity of related compounds, specifically 2-(chloromethyl)pyridine hydrochloride. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period:

  • Dosage : Administered at 75 mg/kg (low) and 150 mg/kg (high) for rats; 125 mg/kg (low) and 250 mg/kg (high) for mice.
  • Findings : No significant increase in mortality or distinct mean body weight depression was observed. However, there was a notable trend towards increased incidences of subcutaneous fibromas in male rats, suggesting potential carcinogenic effects under specific conditions .

Synthesis Methods

CMMPH can be synthesized through various methods, including:

  • Base-Catalyzed Alkylation : Utilizing p-tert-butylcalixarenes as substrates.
  • Chlorination Reactions : Chlorination of methylpyridine derivatives to introduce the chloromethyl group.

Case Studies

Several case studies have highlighted the applications of CMMPH in drug development:

  • MRI Contrast Agents : CMMPH has been used as a precursor in synthesizing gadolinium-based MRI contrast agents, showcasing its utility in medical imaging .
  • Antimicrobial Agents : Derivatives of CMMPH have been tested for their effectiveness against bacterial strains, with promising results indicating their potential use as new antibiotics.

Comparative Analysis

The following table summarizes the unique properties of CMMPH compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(Chloromethyl)-4-methylpyridine HClChloromethyl at position 2, methyl at position 4Potential antimicrobial and anticancer properties
2-(Chloromethyl)pyridine hydrochlorideChloromethyl at position 2More reactive due to fewer steric hindrances
4-Methoxy-3-methylpyridine hydrochlorideMethoxy at position 4Different solubility and reactivity

The distinct substitution pattern of CMMPH influences both its chemical reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

2-(chloromethyl)-4-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPINNMMCXODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602011
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71670-71-8
Record name 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methylpyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-4-methylpyridine hydrochloride (376 g) and thiourea (185 g) as the starting materials, 2-(4-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (411 g), melting at 220° C., is obtained.
Name
2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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